8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
CAS No.: 103323-43-9
Cat. No.: VC20739934
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 103323-43-9 |
---|---|
Molecular Formula | C10H17NO2 |
Molecular Weight | 183.25 g/mol |
IUPAC Name | 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one |
Standard InChI | InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2 |
Standard InChI Key | OEVONUDXBNEUAW-UHFFFAOYSA-N |
SMILES | C1CC2CC(=O)CC1N2CCCO |
Canonical SMILES | C1CC2CC(=O)CC1N2CCCO |
Chemical Properties and Identification
Basic Chemical Information
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one is an organic compound characterized by its distinctive bicyclic framework containing nitrogen and oxygen functionalities. The compound's fundamental chemical properties are presented comprehensively in Table 1, providing essential information for researchers and chemists working with this molecule.
Property | Value |
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CAS Number | 103323-43-9 |
VCID | VC20739934 |
Molecular Formula | C10H17NO2 |
Molecular Weight | 183.25 g/mol |
IUPAC Name | 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one |
Standard InChI | InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2 |
Standard InChIKey | OEVONUDXBNEUAW-UHFFFAOYSA-N |
SMILES | C1CC2CC(=O)CC1N2CCCO |
Table 1: Physicochemical Properties of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Structural Characteristics
The molecular architecture of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one features a unique azabicyclo[3.2.1]octane core structure with strategic functionalities. The bicyclic system incorporates a bridgehead nitrogen atom (position 8) substituted with a 3-hydroxypropyl chain, while a ketone functionality occupies position 3 of the bicyclic framework. This distinctive structural arrangement creates a three-dimensional configuration that significantly influences its chemical behavior and potential interactions with biological systems.
Synthetic Pathways
Synthetic Challenges
The synthesis of compounds containing the azabicyclo[3.2.1]octane framework presents several challenges, including stereoselective control and regioselective functionalization . Patents describing processes for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols suggest that similar considerations would apply to the synthesis of the target ketone derivative . These synthetic challenges have likely contributed to ongoing research into more efficient and selective methodologies for accessing these structurally complex molecules.
Comparison with Related Compounds
Structural Analogues
To better understand the properties and potential applications of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one, it is valuable to compare it with structurally related compounds such as 8-ethyl-8-azabicyclo[3.2.1]octan-3-one . Table 2 presents a comparative analysis of these two compounds, highlighting key structural and physicochemical differences.
Property | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | 8-ethyl-8-azabicyclo[3.2.1]octan-3-one |
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CAS Number | 103323-43-9 | 3423-30-1 |
Molecular Formula | C10H17NO2 | C9H15NO |
Molecular Weight | 183.25 g/mol | 153.22 g/mol |
Distinctive Feature | Hydroxypropyl substituent at N-8 | Ethyl substituent at N-8 |
Boiling Point | Not specified in literature | 244.5°C at 760 mmHg |
Density | Not specified in literature | 1.034 g/cm³ |
Flash Point | Not specified in literature | 94.7°C |
Table 2: Comparative Analysis of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one and Related Compound
Structure-Activity Relationship Considerations
The structural differences between these compounds, particularly the presence of the terminal hydroxyl group in 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one versus the simple ethyl chain in its analogue, likely confer distinct physicochemical properties and biological activities . The hydroxyl group increases polarity and provides additional hydrogen bonding capabilities, potentially enhancing interactions with specific biological targets and affecting pharmacokinetic properties such as solubility, distribution, and metabolism.
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one serves as a valuable scaffold for the development of novel therapeutic agents. Its bicyclic structure provides a rigid framework upon which various functional groups can be introduced to modulate biological activity. The compound presents an intriguing subject for further research due to its unique structure and potential applications in medicinal chemistry.
Future Research Directions
Continued exploration of the properties and biological activities of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one may lead to significant advancements in therapeutic development. Future research directions might include:
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Detailed investigation of receptor binding profiles
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Evaluation of neuroprotective mechanisms
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Development of more efficient synthetic routes
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Exploration of structure-activity relationships through systematic derivatization
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Assessment of pharmacokinetic properties and metabolic pathways
Analytical Characterization
Spectroscopic Identification
The structural characterization of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one typically employs various spectroscopic techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's unique structural features, including the azabicyclic core, ketone functionality, and hydroxypropyl substituent, provide distinctive spectroscopic signatures that facilitate identification and purity assessment.
Chromatographic Analysis
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer valuable approaches for the analysis and purification of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one. These techniques enable researchers to assess compound purity, monitor reaction progress during synthesis, and isolate the compound from complex mixtures.
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